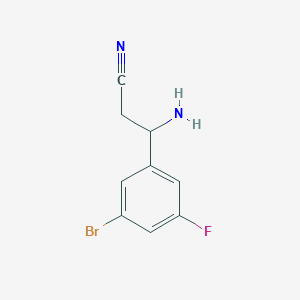

3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

Description

3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a halogenated aromatic compound featuring a nitrile functional group. Its CAS Registry Number is 1337271-74-5, and it is commercially available from two suppliers, as noted in supplier catalogs . The compound’s structure includes a phenyl ring substituted with bromine (at position 3) and fluorine (at position 5), along with an amino group and a nitrile moiety on the propanenitrile backbone.

Propriétés

Formule moléculaire |

C9H8BrFN2 |

|---|---|

Poids moléculaire |

243.08 g/mol |

Nom IUPAC |

3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2 |

Clé InChI |

IOLBARDRMDSZLC-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C=C1F)Br)C(CC#N)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amino group or the phenyl ring.

Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile exhibits notable antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess significant antibacterial activity. Preliminary studies highlight its potential for development as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of cancer cells through mechanisms involving modulation of enzyme activity or receptor binding. The presence of the amino group allows for enhanced interactions with biological targets, which is crucial for its potential use in cancer therapeutics .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling, where the brominated phenyl ring reacts with organoboron compounds in the presence of palladium catalysts .

Synthesis Pathways

The synthesis typically involves multi-step reactions, including:

- Suzuki-Miyaura Coupling : Efficiently forms carbon-carbon bonds.

- Nucleophilic Substitution Reactions : Utilizes the amino group for further functionalization.

These methods are optimized for high yield and purity, making the compound valuable in producing more complex organic molecules.

Material Science Applications

In material science, this compound is explored for its potential use in specialty chemicals. Its unique structural features may contribute to the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Case Study: Anticancer Activity

A study involving derivatives of this compound demonstrated promising results in inhibiting tumor cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at specific checkpoints, highlighting the compound's potential as a lead candidate in cancer drug development.

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the halogen substituents could enhance antibacterial activity, paving the way for further optimization of this compound as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group and the halogen atoms play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The most structurally analogous compound identified in the literature is 3-Amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-ol (CAS: 1391306-10-7), which shares the same bromo-fluoro-phenyl core but differs in its functional groups and backbone substituents . Key distinctions include:

- Functional Groups: Propanenitrile derivative: Contains a nitrile (-C≡N) group, which is electron-withdrawing and reactive toward hydrolysis or nucleophilic addition.

- Molecular Weight and Polarity: The nitrile derivative (C₉H₇BrF₂N₂) has a molecular weight of 242.06 g/mol, while the propan-1-ol analog (C₉H₈BrF₃NO) weighs 283.06 g/mol due to the added fluorine and hydroxyl groups. The hydroxyl group in the propan-1-ol derivative likely increases water solubility compared to the nitrile, though the hydrophobic bromine and fluorine substituents may offset this effect.

- Reactivity: Nitriles are prone to hydrolysis under acidic or basic conditions, forming amides or carboxylic acids. This reactivity is absent in the alcohol derivative, which may instead undergo oxidation or participate in etherification.

Data Table: Key Properties of 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile and Its Structural Analog

Research Findings and Implications

Pharmaceutical Intermediates :

- The nitrile derivative’s reactivity makes it a candidate for synthesizing amides or heterocycles, common motifs in drug discovery.

- The propan-1-ol analog’s hydroxyl group could serve as a handle for further derivatization, such as esterification or glycosylation.

Biological Activity :

- Bromine and fluorine substituents are frequently used to enhance binding affinity and metabolic stability in drug candidates. The nitrile group may act as a bioisostere for carbonyl groups in enzyme inhibitors.

Supplier Availability :

- Both compounds are listed by two suppliers, indicating demand for specialized halogenated building blocks in medicinal chemistry .

Activité Biologique

3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

- Molecular Formula : C10H10BrF N2

- Molecular Weight : 253.1 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding, while the nitrile group may participate in electrophilic interactions. This compound has been studied for its potential as an inhibitor in enzymatic pathways, particularly those involved in cancer and inflammatory diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed cytotoxic effects against human colon carcinoma cells (HT29), with IC50 values indicating effective dose-response relationships.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In studies against Gram-positive and Gram-negative bacteria, it demonstrated moderate antibacterial activity, comparable to standard antibiotics like ciprofloxacin.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 32 | |

| Escherichia coli | 12 | 64 | |

| Bacillus cereus | 18 | 16 |

Case Studies

- Anticancer Efficacy : A study published in Chemistry and Pharmacology Bulletin reported that derivatives of propanenitrile compounds, including this compound, exhibited potent inhibitory effects on cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Screening : Another investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of 3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile to improve yield and purity?

- Methodological Answer : Begin with a nucleophilic substitution or cross-coupling reaction (e.g., Suzuki-Miyaura) using 3-bromo-5-fluorophenyl precursors and acrylonitrile derivatives. Optimize reaction parameters such as catalyst loading (e.g., Pd-based catalysts), solvent polarity (DMF or THF), and temperature (60–100°C). Monitor intermediates via TLC or HPLC. Purify via column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate). Confirm purity with GC-MS or NMR (>97% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Use 1H/13C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and nitrile signals (C≡N, ~120 ppm in 13C). FT-IR identifies the nitrile stretch (~2200 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₉H₇BrFN₂, theoretical ~257.97 g/mol). For ambiguous signals, employ 2D NMR (COSY, HSQC) to resolve coupling patterns .

Q. How should researchers handle stability issues during storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the nitrile group. Use amber vials to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid aqueous solvents; use anhydrous DMSO or DMF for dissolution .

Advanced Research Questions

Q. How can contradictory data on the reactivity of the bromo-fluorophenyl moiety in cross-coupling reactions be resolved?

- Methodological Answer : Systematically vary reaction conditions (e.g., ligand type, base strength) to identify conflicting reports’ root causes. For example, if Suzuki coupling fails, test alternative catalysts (e.g., Buchwald-Hartwig conditions for amine coupling). Use X-ray crystallography or DFT calculations to map steric/electronic effects of the bromo-fluoro substituents on reaction pathways .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?

- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing Br with Cl, F with OCH₃). Assess bioactivity via enzyme inhibition assays (e.g., kinase targets) or cellular models. Pair experimental data with molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate electronic properties (HOMO-LUMO gaps) with activity .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer : Screen crystallization solvents (e.g., ethanol/water mixtures) and employ slow evaporation. If crystals remain elusive, use powder XRD paired with DFT-optimized structures to infer packing motifs. For hydrogen-bonding analysis, compare experimental IR data with computational vibrational spectra .

Q. How should non-targeted HRMS data be interpreted for degradation products of this compound?

- Methodological Answer : Use isotopic pattern matching (e.g., Br’s 1:1 M/M+2 ratio) to identify bromine-containing fragments. Apply molecular networking (GNPS) to cluster related ions. For novel metabolites, perform MS/MS spectral matching with databases (e.g., METLIN) and validate with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.